molecular formula C16H32N2O2 B2714605 tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate CAS No. 1286273-27-5

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate

Cat. No.: B2714605
CAS No.: 1286273-27-5
M. Wt: 284.444
InChI Key: WSAAYUXDMFKXJK-JOCQHMNTSA-N
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Description

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a neopentylamino group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate typically involves the reaction of a cyclohexylcarbamate derivative with a neopentylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The tert-butyl group is introduced through a tert-butyl carbamate precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the neopentylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride as a base in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific steric and electronic properties.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The neopentylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-(methylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(ethylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(isopropylamino)cyclohexylcarbamate**

Uniqueness

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate is unique due to the presence of the neopentylamino group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[4-(2,2-dimethylpropylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-15(2,3)11-17-12-7-9-13(10-8-12)18-14(19)20-16(4,5)6/h12-13,17H,7-11H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAAYUXDMFKXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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